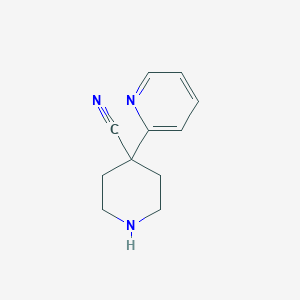
4-(Pyridin-2-yl)piperidine-4-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Pyridin-2-yl)piperidine-4-carbonitrile involves several steps. The process begins with the reaction of tert-butyl 4-cyano-4-pyridin-2-ylpiperidine-1-carboxylate with TFA-DCM at 0°C . The reaction mixture is then stirred for 40 minutes at 0°C. After this time, the reaction mixture is quenched with a saturated ammonium chloride solution and extracted with dichloromethane . The resultant product is then subjected to silica gel chromatography to yield 4-pyridin-2-ylpiperidine-4-carbonitrile .Molecular Structure Analysis
The InChI code for 4-(Pyridin-2-yl)piperidine-4-carbonitrile is 1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 4-(Pyridin-2-yl)piperidine-4-carbonitrile are complex and involve multiple steps. For example, the compound can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
4-(Pyridin-2-yl)piperidine-4-carbonitrile is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Applications De Recherche Scientifique
1. Use in Organic Chemistry
- Application : “4-(Pyridin-2-yl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C11H13N3 . It is used in various chemical reactions in the field of organic chemistry .
- Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .
2. Use in Antibacterial Research
- Application : This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity .
- Method : The compound was used in a synthetic route involving piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
- Results : Only one of the synthesized compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
3. Use in Drug Discovery
- Application : The pyrrolidine ring, which is a part of the “4-(Pyridin-2-yl)piperidine-4-carbonitrile” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .
4. Use in Synthesis of cis-3,4-diphenylpyrrolidine Derivatives
- Application : This compound has been used in the synthesis of cis-3,4-diphenylpyrrolidine derivatives, which act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Method : The compound was used in a synthetic route involving the replacement of a non-stereochemical group with a stereochemical group .
- Results : The synthesized compounds showed beneficial activity for the treatment of autoimmune diseases .
5. Use in Synthesis of Methyl Piperidine-4-yl-carbamate
- Application : This compound has been used in the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt .
- Method : The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group and finally by making its salt .
- Results : The synthesized compound can be used in further chemical reactions .
6. Use in Anticancer Research
- Application : Piperidine derivatives, including “4-(Pyridin-2-yl)piperidine-4-carbonitrile”, are being utilized in different ways as anticancer agents .
- Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .
7. Use in Antiviral Research
- Application : Piperidine derivatives, including “4-(Pyridin-2-yl)piperidine-4-carbonitrile”, are being utilized in different ways as antiviral agents .
- Results : The outcomes of these reactions would also depend on the specific reaction. In general, the use of this compound can facilitate the synthesis of other complex organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
4-pyridin-2-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQVGWZSCZUOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693637 | |
| Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)piperidine-4-carbonitrile | |
CAS RN |
767263-33-2 | |
| Record name | 4-(Pyridin-2-yl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

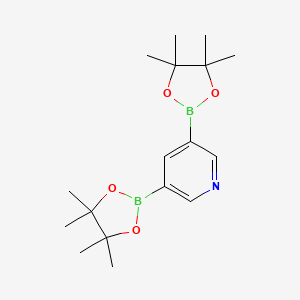
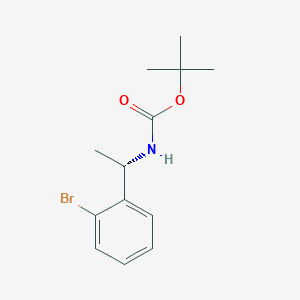
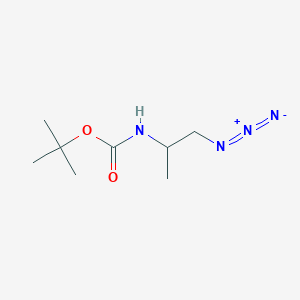
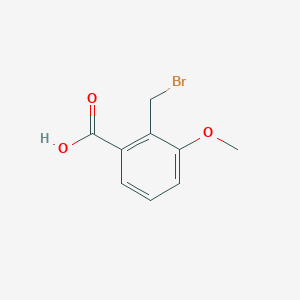

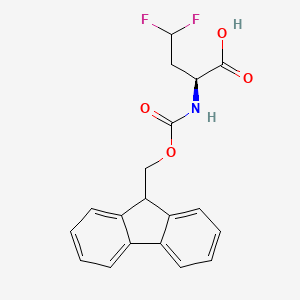
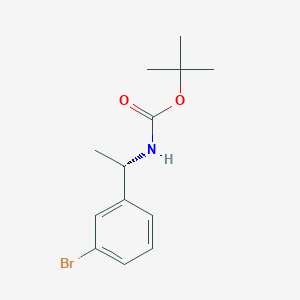
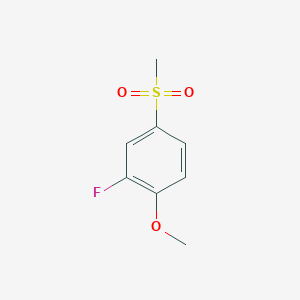
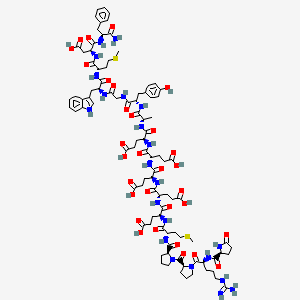
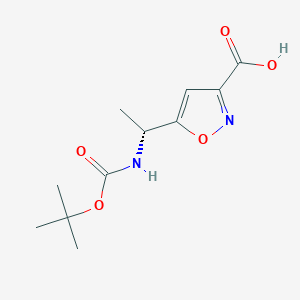
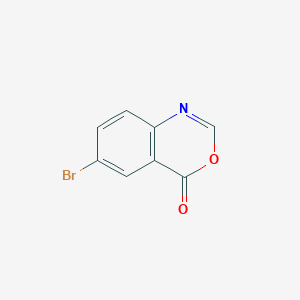
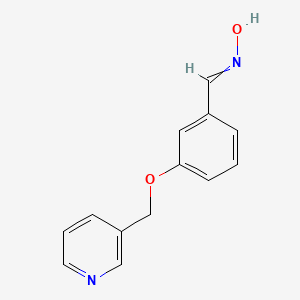
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)
